N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 5-methyl group, linked via a sulfanyl bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold bearing a pyridin-4-yl substituent at the 6-position.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-3-2-12(21-23(14)16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZOYPUTVFEDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several key components:
- Isoxazole ring
- Pyridine ring
- Triazolopyridazine moiety
These structural features contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with receptors to modulate signaling pathways associated with disease processes.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds related to this structure have shown IC50 values in the micromolar range against various cancer cell lines (e.g., MCF7 and A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 | 0.096 |
| Example 2 | A549 | 0.11 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Similar derivatives have demonstrated effectiveness against a range of bacterial and fungal strains.
Antiviral Effects
Research into triazole derivatives has shown potential antiviral activities, suggesting that this compound may also exhibit similar properties .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized derivatives of triazoles and evaluated their biological activities. The findings suggested that modifications in the triazole ring could enhance anticancer activity .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets, supporting its potential as a lead compound in drug development .
- In Vivo Studies : Preliminary in vivo studies are needed to confirm the therapeutic efficacy and safety profile of this compound.
Scientific Research Applications
Medicinal Chemistry
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is primarily explored for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. The potential for this compound to inhibit bacterial growth is under investigation.
- Antiviral Properties : Research into its efficacy against viral pathogens suggests it may serve as a basis for antiviral drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
Biological Applications
The compound's interaction with biological systems makes it a valuable subject for research in pharmacology:
- Mechanism of Action : It may function by binding to active sites of enzymes or modulating receptor activity, impacting various signaling pathways involved in disease progression.
- Biochemical Assays : It serves as a model compound for studying reaction mechanisms and biological interactions in vitro.
Industrial Applications
In addition to its medicinal uses, this compound is being explored for its potential applications in industrial chemistry:
- Catalysis : Its unique chemical properties allow it to act as a catalyst in various organic reactions.
- Material Science : The compound could be utilized in the development of new materials due to its structural characteristics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds derived from triazolopyridazine structures. Results indicated significant inhibition of cancer cell lines at micromolar concentrations. Further research is needed to confirm the specific mechanisms through which N-(5-methyl-1,2-oxazol-3-yl)-2-{[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin)]sulfanyl}acetamide exerts its effects.
Case Study 2: Antimicrobial Properties
Research presented at the International Conference on Infectious Diseases highlighted the antimicrobial potential of heterocyclic compounds similar to N-(5-methyl-1,2-oxazol-3-y)-2-{[(6-pyridin)]sulfanyl}acetamide. The findings suggested that modifications to the compound could enhance its efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazolo-Pyridazine Derivatives
- Compound 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6): Structural Difference: Replaces the pyridin-4-yl group with a 4-methylphenyl substituent. No direct activity data are reported, though similar triazolo-pyridazines are often explored as kinase inhibitors .
- N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0) :
Oxazole and Triazole Hybrids
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide: Structural Difference: Substitutes the triazolo-pyridazine core with a furan-linked triazole. Activity: Demonstrates anti-exudative activity in rat models (59% reduction in inflammation at 50 mg/kg), attributed to the furan moiety’s electron-rich nature enhancing receptor interactions .
- N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide: Structural Difference: Incorporates a piperazinyl-propanoyl hydrazine side chain. Implications: The piperazine group may confer affinity for serotonin or dopamine receptors, suggesting CNS-targeted applications .
Substituent Effects on Pharmacokinetics
Q & A
Q. What are the standard protocols for synthesizing this compound and confirming its structural identity?
A universal synthesis method for analogous acetamide derivatives involves alkylation of α-chloroacetamides with heterocyclic thiols in the presence of KOH, followed by purification via recrystallization or chromatography . Structural confirmation requires 1H NMR (to identify proton environments), IR spectroscopy (to verify functional groups like sulfanyl and acetamide), LC-MS (for molecular weight validation), and elemental analysis (to confirm stoichiometry) .
Q. How can researchers predict the biological activity of this compound during early-stage development?
Computational tools like the PASS program (Prediction of Activity Spectra for Substances) provide initial activity predictions by analyzing structural motifs. Molecular docking against target proteins (e.g., enzymes or receptors) further refines hypotheses about binding affinity and mechanism . These methods prioritize compounds for in vitro or in vivo testing.
Q. What experimental models are suitable for evaluating anti-exudative activity?
Anti-exudative potential is typically assessed using rat models of inflammation (e.g., carrageenan-induced paw edema). Dosing regimens (e.g., 10–50 mg/kg) and metrics like edema volume reduction over time are critical. Parallel histopathological analysis ensures compound safety .
Advanced Research Questions
Q. How can synthetic yields be optimized for this complex heterocyclic system?
Employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, KOH concentration in alkylation reactions significantly impacts sulfur nucleophile reactivity . Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions .
Q. How should researchers resolve contradictions between computational predictions and observed bioactivity?
Discrepancies may arise from inadequate force fields in docking simulations or unaccounted metabolic pathways. Validate computational models with in vitro assays (e.g., enzyme inhibition studies) and refine parameters using experimental IC50 values. Cross-check with ADMET prediction tools to assess bioavailability or toxicity confounding results .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of the triazolopyridazine core?
Systematically modify substituents at the pyridin-4-yl (Position 6) and 5-methyloxazole (Position N) groups. Test derivatives for activity shifts using dose-response assays. For instance, replacing pyridin-4-yl with furan-2-yl in analogous compounds reduced anti-exudative efficacy, highlighting the role of aromatic π-stacking .
Q. What advanced characterization techniques are recommended for assessing stability and degradation pathways?
Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV/MS to monitor degradation products. Mass fragmentation patterns identify hydrolytic (e.g., sulfanyl bond cleavage) or oxidative (e.g., pyridazine ring oxidation) degradation. Pair with DFT calculations to predict reactive sites .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
Introduce electron-withdrawing groups (e.g., -CF3) at metabolically labile positions (e.g., para to sulfanyl) to slow cytochrome P450-mediated oxidation. Validate using microsomal stability assays (e.g., rat liver microsomes) and correlate with logP values to balance solubility and membrane permeability .
Methodological Notes
- Contradiction Management : When bioassay data conflict with docking results, revisit protonation states or solvation models in simulations .
- Data Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate analytical methods via inter-laboratory comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
